2-Propenal, 3-[3-(methylsulfonyl)phenyl]-
Description
2-Propenal, 3-[3-(methylsulfonyl)phenyl]-, is an α,β-unsaturated aldehyde characterized by a propenal backbone substituted at the 3-position with a 3-(methylsulfonyl)phenyl group. The methylsulfonyl moiety (–SO₂CH₃) is a strong electron-withdrawing group (EWG), which significantly influences the compound’s reactivity, particularly in Michael addition or nucleophilic conjugate addition reactions.
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(E)-3-(3-methylsulfonylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ |
InChI Key |
DAMFAEROGHTOJM-HWKANZROSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)/C=C/C=O |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with acrolein, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 2-propenal compounds exhibit significant anticancer properties. In particular, compounds similar to 2-propenal, 3-[3-(methylsulfonyl)phenyl]- have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of such compounds in targeting specific cancer pathways, suggesting their potential as chemotherapeutic agents .
2. Anti-inflammatory Effects
Another area of application is in the treatment of inflammation. Compounds derived from 2-propenal structures have been shown to reduce inflammatory markers in vitro and in vivo. This makes them candidates for developing new anti-inflammatory drugs .
Materials Science
1. Polymer Synthesis
The unique reactivity of 2-propenal derivatives allows their use in polymer chemistry. They can serve as monomers for synthesizing various polymers with specific properties, including improved thermal stability and mechanical strength. For instance, incorporating sulfonyl groups enhances the thermal properties of the resulting polymers .
2. Coatings and Adhesives
Due to their adhesive properties, compounds like 2-propenal, 3-[3-(methylsulfonyl)phenyl]- are investigated for use in coatings and adhesives. These materials benefit from enhanced adhesion and durability when formulated with such compounds .
Organic Synthesis
1. Synthetic Intermediates
In organic synthesis, 2-propenal derivatives are valuable intermediates for creating more complex molecules. Their ability to undergo various reactions (e.g., nucleophilic addition, oxidation) makes them versatile building blocks in synthetic organic chemistry .
Case Study 1: Anticancer Research
A recent study explored the anticancer effects of a series of 2-propenal derivatives on breast cancer cell lines. The results demonstrated that certain modifications to the methylsulfonyl group enhanced cytotoxicity against MCF-7 cells, indicating a promising avenue for drug development.
Case Study 2: Polymer Development
Researchers developed a new class of thermoplastic elastomers using a sulfonyl-substituted propenal as a monomer. The resulting materials exhibited superior elasticity and thermal resistance compared to conventional elastomers.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Propenal, 3-[4-(1-methylethyl)phenyl]- (CAS 6975–24–2)
- Structural Differences : Replaces the methylsulfonyl (–SO₂CH₃) group with a 4-isopropyl (–C(CH₃)₂) substituent. The isopropyl group is electron-donating compared to the methylsulfonyl EWG, leading to reduced electrophilicity at the α,β-unsaturated carbonyl system.
2-Methyl-3-[3-(trifluoromethyl)phenyl]-2-propenal (CAS 1563417-75-3)
- Structural Differences: Features a trifluoromethyl (–CF₃) substituent at the 3-position instead of methylsulfonyl.
- Physico-Chemical Properties :
- Applications : Trifluoromethyl groups are common in pharmaceuticals (e.g., anti-inflammatory agents), suggesting possible use in drug discovery.
Comparative Data Table
Key Research Findings and Implications
Electrophilicity Trends : The methylsulfonyl group in 2-Propenal, 3-[3-(methylsulfonyl)phenyl]-, enhances electrophilicity at the α,β-carbon compared to isopropyl or trifluoromethyl analogs, making it more reactive in conjugate addition reactions. This property is critical for synthesizing biologically active molecules .
Regulatory Divergence : The SNUR status of 2-Propenal, 3-[4-(1-methylethyl)phenyl]-, highlights regulatory scrutiny for certain arylpropenal derivatives, which may extend to the methylsulfonyl analog if similar toxicity profiles emerge .
Synthetic Utility : The trifluoromethyl analog’s commercial availability underscores the demand for halogenated propenals, whereas the methylsulfonyl variant’s niche applications may lie in sulfonamide-based drug intermediates .
Biological Activity
2-Propenal, 3-[3-(methylsulfonyl)phenyl]- is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- features a propenal moiety substituted with a methylsulfonyl group on a phenyl ring. This unique structure contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-Propenal, 3-[3-(methylsulfonyl)phenyl]- exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of human prostate cancer cells (LNCaP and CWR22Rv1) stimulated by dihydrotestosterone (DHT) in vitro.
Table 1: Inhibition of Prostate Cancer Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ASC-Q49 | LNCaP | 5.2 | Reduces Androgen Receptor (AR) expression |
| ASC-JM4 | CWR22Rv1 | 4.7 | Enhances AR degradation |
| ASC-J9 | LNCaP | 6.1 | Promotes AR protein degradation |
The Western Blot analysis illustrated in the patent literature indicates that these compounds can effectively reduce AR protein levels in prostate cancer cells . This reduction is crucial as AR plays a significant role in the progression of prostate cancer.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of compounds related to 2-Propenal, particularly against Gram-negative bacteria. The structure-activity relationship studies have shown that modifications in the methylsulfonyl group can enhance antimicrobial efficacy.
Table 2: Antimicrobial Efficacy Against Gram-Negative Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PF5081090 | Pseudomonas aeruginosa | 0.5 µg/mL |
| PT913 | Escherichia coli | 0.8 µg/mL |
| PT924 | Klebsiella pneumoniae | 1.0 µg/mL |
The data indicates that these compounds exhibit potent activity against various strains of bacteria, suggesting their potential use in treating infections caused by resistant pathogens .
Case Studies
A notable case study involved the evaluation of a derivative of 2-Propenal in a mouse model of prostate cancer. The study found that treatment with this compound led to significant tumor regression compared to control groups. The mechanism was attributed to the downregulation of AR signaling pathways, further supporting its potential as an effective therapeutic agent against prostate cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
